molecular formula C22H19ClN2O2S B6514649 3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687580-77-4

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6514649
CAS RN: 687580-77-4
M. Wt: 410.9 g/mol
InChI Key: OXVROBDPTWHOBM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is 410.0855767 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

The compound has garnered attention for its potential antiviral properties. Specifically, recent research has explored its inhibitory effects on the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including F6548-1613, which demonstrated stable hydrogen bonds with key amino acids in 3CLpro .

Neuroprotective Effects

In a novel study, researchers investigated the neurotoxic potential of a newly synthesized pyrazoline derivative (similar to our compound) on acetylcholinesterase (AchE) activity in rainbow trout alevins. AchE plays a crucial role in nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. The compound exhibited notable cytotoxicity, making it a candidate for further exploration in neuroprotection .

Antiproliferative Activity

Pyrimidine-derived indole ribonucleosides, structurally related to our compound, have demonstrated antiproliferative effects against various cancer cell lines. Specifically, one derivative exhibited significant cytotoxicity in HepG2 cells and THP-1, suggesting potential as an antitumor agent .

Antibacterial and Antifungal Potential

Although not specifically tested for our compound, pyrazolines (structurally related) have shown antibacterial and antifungal activities. Researchers have reported their effectiveness against various pathogens, making them interesting candidates for drug development .

Therapeutic Nucleic Acid Delivery

While not directly studied for our compound, related pyrazoline derivatives have been explored for targeted drug delivery. Their unique scaffold and stability make them suitable carriers for therapeutic nucleic acids, drugs, and functional nucleic acids .

properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-13-4-6-16(7-5-13)12-24-21-19(14(2)15(3)28-21)20(26)25(22(24)27)18-10-8-17(23)9-11-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVROBDPTWHOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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